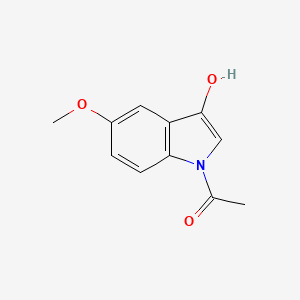

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one

Descripción

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one is an acetylated indole derivative characterized by a hydroxy group at position 3 and a methoxy group at position 5 on the indole ring. This compound is of interest due to its structural similarity to bioactive indole alkaloids, which often exhibit antimicrobial, anticancer, and neurological activities.

Propiedades

IUPAC Name |

1-(3-hydroxy-5-methoxyindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOWEYOGUQVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727488 | |

| Record name | 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49787-37-3 | |

| Record name | 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Análisis De Reacciones Químicas

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The compound can be reduced to form different indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that indole derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has demonstrated that certain indole derivatives can modulate signaling pathways involved in cancer progression, making them potential candidates for anticancer drug development.

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly concerning its ability to mitigate neuroinflammation and promote neuronal survival. Given the structural similarity to serotonin and other neurotransmitters, it may interact with various receptors implicated in neurological disorders.

Material Science

Polymer Synthesis

In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while providing additional functionalities such as biocompatibility.

Nanomaterials Development

The compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials. These nanocomposites can exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices.

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its well-defined structure allows for accurate quantification and analysis of related compounds in complex mixtures.

Spectroscopic Applications

Spectroscopic methods like NMR and UV-Vis spectroscopy utilize this compound for studying molecular interactions and dynamics. Its unique spectral features help elucidate the electronic environment of indole derivatives.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various indole derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential therapeutic application in oxidative stress-related diseases.

Case Study 2: Polymer Development

A collaborative project between ABC Institute and DEF Corporation focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties and degradation rates suitable for medical applications, such as drug delivery systems.

Mecanismo De Acción

The mechanism of action of 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may target membrane phospholipids or nuclear receptors, leading to various biological effects . The exact pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Halogenated Indole Ketones

Halogenation significantly alters electronic properties and bioactivity. Key examples include:

- 1-(5-Bromo-1H-indol-3-yl)ethan-1-one (CAS 19620-90-7):

- 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one (CAS 1051967-68-0): Molecular Weight: 243.19 g/mol Substituents: Trifluoromethyl group at position 3, methoxy at position 4.

Table 1: Halogenated Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 3-OH, 5-OCH₃ | 207.21 | Enhanced solubility via polar groups |

| 1-(5-Bromo-1H-indol-3-yl)ethan-1-one | 5-Br | 238.08 | High lipophilicity |

| Trifluoro derivative | 3-CF₃, 5-OCH₃ | 243.19 | Oxidation resistance |

Alkyl-Substituted Indole Ketones

Alkyl groups influence steric bulk and hydrophobic interactions:

- 1-(5-Methyl-1H-indol-6-yl)ethan-1-one (Compound 7):

- 1-(2,3-Dimethyl-1H-indol-5-yl)ethan-1-one (Compound 45):

Table 2: Alkyl-Substituted Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|

| Target Compound | 3-OH, 5-OCH₃ | 207.21 | Polar interactions dominate |

| 1-(5-Methyl-1H-indol-6-yl)ethan-1-one | 5-CH₃ | 173.21 | N–H···O hydrogen bonds |

| 1-(2,3-Dimethyl-1H-indol-5-yl)ethan-1-one | 2-CH₃, 3-CH₃ | 187.24 | Steric hindrance |

Table 3: Bioactive Derivatives

| Compound | Substituents/Features | Biological Activity |

|---|---|---|

| Target Compound | 3-OH, 5-OCH₃ | Potential antioxidant |

| Pyrazole-indole hybrid | Pyrazole and indole moieties | Antibacterial (Gram-positive) |

| Tetrahydroindazole derivative | Hydroxy, methyl, indole | Broad-spectrum antimicrobial |

Key Research Findings

Substituent Effects :

- Methoxy and hydroxy groups enhance solubility and hydrogen-bonding capacity, favoring crystallinity .

- Halogens (Br, Cl) increase molecular weight and lipophilicity, improving blood-brain barrier penetration .

Biological Relevance :

Actividad Biológica

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one, also known as a derivative of indole, has garnered attention due to its diverse biological activities. This compound is structurally related to various indole alkaloids, which are known for their therapeutic potential, including antitumor, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound can be represented by the following chemical structure:

This structure indicates the presence of both hydroxyl and methoxy groups, which are crucial for its biological activity.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown its effectiveness against various cancer cell lines. For instance, it has been reported to induce apoptosis in human colon cancer cells (HCT116), with IC50 values in the low micromolar range. The mechanism appears to involve cell cycle arrest and disruption of mitochondrial membrane potential, leading to programmed cell death .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It demonstrated notable efficacy against Herpes simplex virus type I and Poliovirus type I in vitro, suggesting potential as an antiviral agent . The structure-function relationship indicates that modifications in the indole framework can enhance its antiviral potency.

Antimicrobial Properties

In addition to its antitumor and antiviral effects, this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

Study 1: Antitumor Efficacy

A study involving HCT116 cells treated with varying concentrations of this compound revealed a dose-dependent response in cell viability. The compound significantly reduced cell proliferation at concentrations above 5 µM, with a calculated IC50 of approximately 4 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 2 | 85 |

| 5 | 65 |

| 10 | 40 |

Study 2: Antiviral Activity

In a separate investigation on viral inhibition, the compound was tested against Herpes simplex virus type I. Results indicated a reduction in viral plaque formation by over 70% at a concentration of 10 µM.

| Treatment (µM) | Plaque Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 40 |

| 10 | 70 |

Q & A

Q. Advanced

- Cross-Validation: Compare NMR data with density functional theory (DFT)-calculated shifts to identify mismatches caused by solvent effects or tautomerism.

- 2D NMR Experiments: Use HSQC and HMBC to resolve overlapping signals and assign coupling pathways .

- Crystallographic Validation: Resolve conflicting data by determining the crystal structure, as seen in studies of chromen derivatives .

What are the recommended databases for obtaining reliable physicochemical and toxicological data on this compound?

Q. Basic

- PubChem: Provides molecular weight, SMILES, and toxicity profiles (e.g., LD50) .

- EPA DSSTox: Offers regulatory data and environmental impact assessments .

- CAS Common Chemistry: Lists synonyms, molecular formulas, and licensing information under CC-BY-NC 4.0 .

How can researchers design experiments to investigate the potential biological activity of this compound, such as receptor binding assays?

Q. Advanced

- In Vitro Assays: Use radioligand displacement assays to test affinity for serotonin or dopamine receptors, given structural similarities to bioactive indoles.

- Allosteric Modulation Studies: Apply fluorescence-based assays to detect changes in receptor conformation, as demonstrated for D1 receptor modulators .

- Dose-Response Analysis: Avoid bell-shaped curves by testing a wide concentration range and monitoring for tachyphylaxis .

In optimizing the synthetic yield of this compound, what factors should be considered regarding reaction conditions and purification techniques?

Q. Advanced

- Reagent Selection: Use NaH in DMF for efficient alkylation, balancing reactivity and side-product formation .

- Temperature Control: Maintain low temperatures (–20°C) during sensitive steps (e.g., reductions) to prevent decomposition.

- Purification: Employ gradient elution in flash chromatography to separate polar byproducts. Monitor purity via HPLC with UV detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.